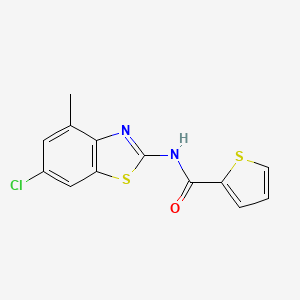

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS2/c1-7-5-8(14)6-10-11(7)15-13(19-10)16-12(17)9-3-2-4-18-9/h2-6H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCPZAFVWATXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

Introduction of Chloro and Methyl Groups: Chlorination and methylation of the benzothiazole ring are achieved using reagents such as thionyl chloride and methyl iodide, respectively.

Coupling with Thiophene-2-carboxylic Acid: The final step involves the coupling of the modified benzothiazole with thiophene-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the benzothiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced benzothiazole derivatives.

Substitution: Substituted benzothiazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Synthesis and Structural Characteristics

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is characterized by its unique structural features that combine a benzothiazole moiety with a thiophene ring. The synthesis typically involves the reaction of 6-chloro-4-methylbenzothiazole derivatives with thiophene-2-carboxylic acid derivatives, often utilizing various coupling agents or catalysts to facilitate the formation of the amide bond.

Antimicrobial Properties

Research has indicated that benzothiazole derivatives, including this compound, exhibit significant antimicrobial activity. The compound has shown effectiveness against various pathogens, including bacteria and fungi. Studies suggest that the mechanism of action may involve interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial growth .

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. This compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has been evaluated against human breast adenocarcinoma (MCF-7) and colon cancer (HT-29) cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antiviral Potential

The compound's structural framework suggests potential antiviral applications. Benzothiazole derivatives have been noted for their ability to inhibit viral replication in various studies, particularly against hepatitis C virus (HCV). Compounds similar to this compound have shown inhibitory effects on HCV replication in vitro, indicating a pathway for further development as antiviral agents .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study A | Demonstrated significant antimicrobial activity against Mycobacterium tuberculosis | Potential use as an antitubercular agent |

| Study B | Showed cytotoxicity against MCF-7 and HT-29 cancer cell lines | Development as an anticancer drug |

| Study C | Inhibited HCV replication with low cytotoxicity | Exploration as an antiviral therapeutic |

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Analogues

Key Observations:

- Substituent Effects: The dichlorobenzyl group in 5f and brominated thiophene in 6d () significantly enhance cytotoxicity compared to simpler substituents, likely due to increased lipophilicity and target interaction . In contrast, the target compound’s 4-methyl group may reduce steric hindrance, improving membrane permeability.

- Electronic Modifications: The nitro group in ’s compound introduces strong electron-withdrawing effects, which could alter binding kinetics compared to the target’s chloro and methyl groups .

- Molecular Weight and Solubility: The pyridinylmethyl-substituted analogue () has a higher molecular weight (399.92 vs.

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

- Molecular Formula : C13H9ClN2OS2

- Molar Mass : 292.80 g/mol

- CAS Number : 4070454

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : It has shown potential in inhibiting various cancer cell lines.

- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains.

- Anti-inflammatory Properties : Research indicates its potential in reducing inflammation.

Anticancer Activity

Recent studies have indicated that this compound possesses notable cytotoxic effects on various cancer cell lines.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism of Action :

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens.

- In Vitro Antibacterial Studies :

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide and its analogues?

- Methodology : The compound can be synthesized via condensation reactions between thiophene-2-carboxylic acid derivatives and substituted benzothiazol-2-amine precursors. For example, analogous compounds (e.g., thiophene-2-carboxamide derivatives) are typically synthesized by reacting acyl chlorides (e.g., 2-thiophenecarbonyl chloride) with substituted anilines or benzothiazol-amines in acetonitrile under reflux (60–80°C, 1–3 hours) . Purification involves solvent evaporation, crystallization (ethanol/DMF), and characterization via IR, NMR, and mass spectrometry .

- Key Data : Yields range from 60% to 76% for structurally similar compounds, with melting points between 160–280°C .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-S-C in benzothiazole at ~650–750 cm⁻¹) .

- NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.2–2.5 ppm). ¹³C NMR resolves carbonyl carbons (~165 ppm) and heterocyclic carbons .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 350–450) and fragmentation patterns validate molecular weight and structural motifs .

Q. How can researchers optimize reaction conditions to improve yields?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity in condensation reactions .

- Catalysis : Triethylamine or iodine may accelerate cyclization steps in heterocyclic systems .

- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and side-product suppression .

Advanced Research Questions

Q. How do structural variations (e.g., halogen substitution) influence biological activity?

- Methodology :

- SAR Studies : Introduce substituents (e.g., Cl, F, CH₃) at the benzothiazole or thiophene rings and evaluate cytotoxicity (e.g., MTT assays) .

- Key Findings : Chlorine at the 6-position (as in the target compound) enhances anticancer activity by increasing lipophilicity and target binding . Analogues with 4-methyl groups show improved metabolic stability .

Q. How can crystallographic data resolve discrepancies in reported dihedral angles or hydrogen-bonding patterns?

- Methodology :

- X-ray Diffraction : Resolve molecular geometry (e.g., dihedral angles between benzothiazole and thiophene rings: 8.5–15.4°) .

- Hydrogen Bonding : Weak C–H⋯O/S interactions stabilize crystal packing, as seen in related carboxamides .

- Validation : Compare with homologous structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to identify systematic deviations .

Q. What strategies address contradictions in biological activity data across similar derivatives?

- Methodology :

- Dose-Response Analysis : Test compounds at multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ trends .

- Assay Standardization : Use consistent cell lines (e.g., HeLa, MCF-7) and controls to minimize variability .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like tubulin or kinases .

Q. How can researchers design experiments to probe the compound’s mechanism of action?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or tubulin polymerization .

- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide) in treated cancer cells .

- Transcriptomics : RNA-seq or qPCR to identify dysregulated pathways (e.g., p53, MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.